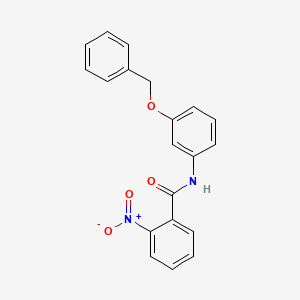

2-Nitro-n-(3-benzyloxyphenyl)benzamide

Description

Properties

Molecular Formula |

C20H16N2O4 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

2-nitro-N-(3-phenylmethoxyphenyl)benzamide |

InChI |

InChI=1S/C20H16N2O4/c23-20(18-11-4-5-12-19(18)22(24)25)21-16-9-6-10-17(13-16)26-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,21,23) |

InChI Key |

VLXXBBOLIVTHEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Nitro-Substituted Benzamides

- Planarity and Conformation : The central amide group in 2-nitro-N-(2-nitrophenyl)benzamide is nearly planar, with dihedral angles of 71.76° and 24.29° between the benzoyl and phenyl rings. This contrasts with 2-nitro-N-(5-nitrothiazol-2-yl)benzamide, where the thiazole ring introduces a larger dihedral angle (46.66°) due to steric and electronic effects .

- Hydrogen Bonding : Strong N–H···O interactions dominate in nitro-substituted analogs, forming 1D chains (e.g., C(4) chains in ) or 2D layers. Weak C–H···O contacts further stabilize crystal packing .

Physicochemical and Electronic Properties

Table 2: Computational and Experimental Properties

- Hyperpolarizability: Nitro groups enhance nonlinear optical (NLO) properties. For 2-nitro-N-(4-nitrophenyl)benzamide, β = 1.32 × 10⁻³⁰ esu, comparable to urea, making it suitable for NLO applications .

- Vibrational Modes: Stretching frequencies for C=O (1685–1720 cm⁻¹) and NO₂ (1520–1550 cm⁻¹) are consistent across nitrobenzamides .

Table 3: Reported Bioactivities of Benzamide Derivatives

- Antimicrobial/Antiviral : Thiazole-containing benzamides (e.g., ) show potent antiviral activity, likely due to heterocyclic π-stacking and nitro group electron deficiency.

- Antioxidant : Thiourea derivatives with hydroxyl or methoxy substituents exhibit radical scavenging, suggesting that electron-donating groups enhance antioxidant efficacy .

Preparation Methods

Reaction Procedure

-

Reagents : 3-Aminophenol (1.0 eq), benzyl bromide (1.2 eq), potassium carbonate (2.0 eq), acetone (solvent).

-

Conditions : Stirring at 60°C for 12 hours under nitrogen atmosphere.

-

Workup : Filtration to remove K2CO3, solvent evaporation under reduced pressure, and purification via flash chromatography (ethyl acetate/petroleum ether, 1:3).

Analytical Data

-

1H NMR (CDCl3) : δ 7.45–7.30 (m, 5H, Ar-H), 6.95 (t, J = 8.0 Hz, 1H, Ar-H), 6.40–6.25 (m, 3H, Ar-H), 5.05 (s, 2H, OCH2Ph), 3.60 (br s, 2H, NH2).

-

IR (KBr) : 3400 cm⁻¹ (N-H stretch), 1245 cm⁻¹ (C-O-C asym stretch).

Synthesis of 2-Nitrobenzoyl Chloride

The 2-nitrobenzoyl chloride intermediate is synthesized via chlorination of 2-nitrobenzoic acid using thionyl chloride.

Reaction Procedure

Key Considerations

-

Handling : Moisture-sensitive; reactions conducted under anhydrous conditions.

Amide Bond Formation: Coupling 2-Nitrobenzoyl Chloride with 3-Benzyloxyaniline

The final step involves nucleophilic acyl substitution between 2-nitrobenzoyl chloride and 3-benzyloxyaniline to yield the target compound.

Reaction Procedure

-

Reagents : 2-Nitrobenzoyl chloride (1.1 eq), 3-benzyloxyaniline (1.0 eq), triethylamine (2.0 eq), THF (solvent).

-

Conditions : Stirring at 0°C → room temperature (12 hours).

-

Workup : Dilution with ethyl acetate, washing with 1M HCl and brine, drying (Na2SO4), and purification via silica gel chromatography (ethyl acetate/hexanes, 1:4).

Analytical Data

-

1H NMR (DMSO-d6) : δ 10.45 (s, 1H, NH), 8.25–8.15 (m, 1H, Ar-H), 8.05–7.90 (m, 2H, Ar-H), 7.70–7.55 (m, 2H, Ar-H), 7.50–7.30 (m, 5H, Ar-H), 7.10–6.95 (m, 3H, Ar-H), 5.15 (s, 2H, OCH2Ph).

-

13C NMR (DMSO-d6) : δ 165.2 (C=O), 152.1 (C-NO2), 137.5–114.8 (Ar-C), 69.8 (OCH2Ph).

-

HRMS (ESI+) : m/z calcd for C20H16N2O4 [M+H]+: 349.1189; found: 349.1192.

Alternative Synthetic Routes

Reductive Amination Approach

A modified pathway involves reductive amination of 3-benzyloxybenzaldehyde with 2-nitrobenzamide derivatives, though this method is less efficient (yield: 60–65%).

Optimization and Challenges

Steric and Electronic Effects

Q & A

Q. Optimization Strategies :

- Catalyst screening : Test coupling agents like EDCI or HOBt to improve amide bond formation efficiency.

- Solvent effects : Compare polar aprotic solvents (e.g., DMF, THF) for reaction rate and yield.

- Temperature control : Monitor exothermic reactions to avoid side products.

Q. Table 1: Representative Reaction Conditions

| Step | Reagent/Condition | Purpose | Yield Range |

|---|---|---|---|

| 1 | SOCl₂, reflux | Acid chloride synthesis | >90% |

| 2 | 3-Benzyloxyaniline, CH₃CN | Amide bond formation | 60–75% |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- X-ray diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks. For example, the dihedral angles between the benzamide core and substituents (e.g., 71.76° and 24.29° in related structures) provide insights into conformational flexibility .

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm nitro and benzyloxy group positions (e.g., δ ~8.0 ppm for aromatic protons adjacent to nitro groups).

- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ = 365.3 g/mol via ESI-MS).

Q. Software Tools :

- SHELXL : Refine crystallographic data to atomic resolution .

- Mercury : Visualize intermolecular interactions (e.g., N–H···O and C–H···O contacts) .

Basic: What preliminary biological assays are recommended to assess its bioactivity?

Answer:

- Antimicrobial screening : Perform agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing nitrobenzamide derivatives with reported activity .

- Enzyme inhibition : Test against tyrosine kinases or proteases using fluorometric assays (IC₅₀ determination).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, serum-free media).

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM).

- Target validation : Use CRISPR knockouts or siRNA to confirm specificity for suspected biological targets.

- Statistical rigor : Apply ANOVA or Bayesian analysis to differentiate noise from true effects .

Advanced: What computational approaches are suitable for predicting its interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., kinase domains) to predict binding poses.

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER).

- Pharmacophore modeling : Identify critical interaction motifs (e.g., nitro group H-bond acceptors) using Schrödinger Suite .

Q. Table 2: Key Docking Parameters

| Software | Force Field | Grid Size (ų) |

|---|---|---|

| AutoDock | AMBER | 60 × 60 × 60 |

Advanced: How to analyze the hydrogen-bonding network and its impact on molecular packing?

Answer:

- Hydrogen bond metrics : Extract donor-acceptor distances (e.g., N–H···O = 2.89 Å) and angles (e.g., 165°) from XRD data .

- Network topology : Identify C(4) chains or edge-fused R₄⁴(30) rings using Mercury’s "Packing Feature" tool .

- Thermal stability : Correlate H-bond density with DSC-measured melting points.

Q. Table 3: Hydrogen Bond Parameters in Related Structures

| Interaction Type | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| N–H···O | 2.85–2.95 | 160–170 | |

| C–H···O | 3.10–3.30 | 140–150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.